![molecular formula C14H16N4O2 B13457904 tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a benzodiazole ring system substituted with a cyano group and a tert-butyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable nitrile, such as cyanogen bromide, under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the benzodiazole derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.
Industrial Production Methods
Industrial production of tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Amino-substituted benzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or fluorescence.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a fluorescent probe for imaging and studying biological systems.
Industry
Agriculture: The compound may find applications as a pesticide or herbicide due to its potential biological activity.
Electronics: It can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can engage in π-π stacking interactions, while the cyano and carbamate groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate
- tert-butyl N-[(6-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate
- tert-butyl N-[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]carbamate
Uniqueness
The presence of the cyano group in tert-butyl N-[(6-cyano-1H-1,3-benzodiazol-2-yl)methyl]carbamate distinguishes it from other similar compounds. The cyano group can significantly influence the compound’s electronic properties, reactivity, and potential biological activity. This makes it a unique and valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H16N4O2 |
|---|---|
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(6-cyano-1H-benzimidazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H16N4O2/c1-14(2,3)20-13(19)16-8-12-17-10-5-4-9(7-15)6-11(10)18-12/h4-6H,8H2,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
NYAPRRUUDFBKAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
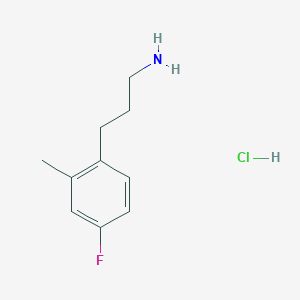
![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)



![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
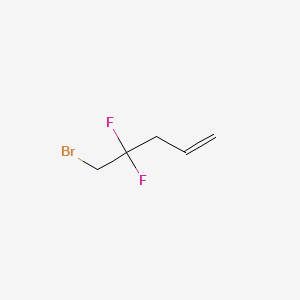
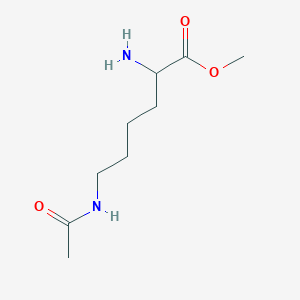
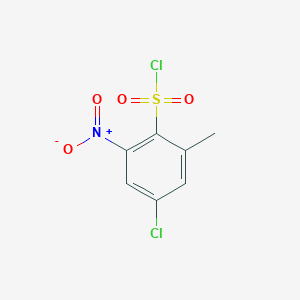
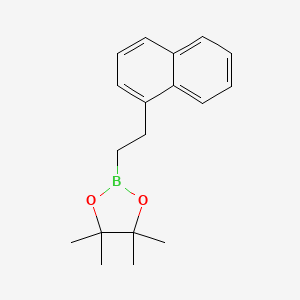
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
amine](/img/structure/B13457899.png)
